molecular formula C15H23F3N6O9 B1193391 PD-1-IN-17 TFA

PD-1-IN-17 TFA

Cat. No. B1193391
M. Wt: 488.3772
InChI Key: PYCIDBUEUQEHMB-UGQQCFMUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PD-1-IN-17 has CAS#CAS:1673560-66-1, which is a programmed cell death-1 (PD-1) inhibitor. PD-1-IN-17 was first reported in patent WO2015033301A1, (Compound 12), inhibits 92% splenocyte proliferation at 100 nM. PD-1-IN-17 may be related to CA-170 (AUPM170), which is a potent PD-1 inhibitor and curreently under clinical trials.

Scientific Research Applications

Immune Checkpoint Inhibition and Cancer Therapy

PD-1-IN-17 TFA, as part of the PD-1/PD-L1 pathway, plays a significant role in cancer immunotherapy. The interaction between PD-1 on T cells and PD-L1 on tumor cells can suppress the immune response, allowing tumors to evade the immune system. Therapeutic interventions targeting this pathway, including PD-1 inhibitors, have shown promise in treating various cancers such as melanoma, non-small-cell lung cancer, renal cell carcinoma, and more. In clinical studies, PD-1 blockade has been associated with tumor regression and prolonged survival in patients with advanced cancers (Brahmer et al., 2010), (Topalian et al., 2012), (Brahmer et al., 2012).

Mechanistic Insights into PD-1 Pathway

The PD-1 pathway, including PD-1-IN-17 TFA, has been extensively studied to understand its role in immunological tolerance and inhibition. PD-1 expression on tumor-associated macrophages, for example, has been linked to reduced phagocytosis and tumor immunity, highlighting its role in immune evasion mechanisms in cancers (Gordon et al., 2017). Further research into this pathway provides a basis for developing targeted therapies for cancer treatment and understanding the balance between T cell activation, tolerance, and immunopathology (Keir et al., 2008).

Implications for Autoimmunity

Beyond its application in cancer therapy, the PD-1 pathway, including agents like PD-1-IN-17 TFA, has implications in autoimmune diseases. Alteration in this pathway can lead to a breakdown in immune tolerance and potentially the development of autoimmune conditions. Research in this area offers potential for new treatments and a better understanding of the mechanisms behind autoimmune diseases (Pedoeem et al., 2014).

properties

Product Name

PD-1-IN-17 TFA

Molecular Formula

C15H23F3N6O9

Molecular Weight

488.3772

IUPAC Name

(((S)-4-amino-1-(5-((1S,2R)-1-amino-2-hydroxypropyl)-1,3,4-oxadiazol-2-yl)-4-oxobutyl)carbamoyl)-L-serine trifluoroacetic acid

InChI

InChI=1S/C13H22N6O7.C2HF3O2/c1-5(21)9(15)11-19-18-10(26-11)6(2-3-8(14)22)16-13(25)17-7(4-20)12(23)24;3-2(4,5)1(6)7/h5-7,9,20-21H,2-4,15H2,1H3,(H2,14,22)(H,23,24)(H2,16,17,25);(H,6,7)/t5-,6+,7+,9+;/m1./s1

InChI Key

PYCIDBUEUQEHMB-UGQQCFMUSA-N

SMILES

OC[C@@H](C(O)=O)NC(N[C@H](C1=NN=C([C@@H](N)[C@H](O)C)O1)CCC(N)=O)=O.O=C(O)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PD-1-IN-17;  PD-1-IN17;  PD-1-IN 17;  CA-170;  CA170;  CA 170;  AUPM170;  AUPM-170;  AUPM 170;  PD-L1/PD-L2/VISTA antagonist.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PD-1-IN-17 TFA
Reactant of Route 2
PD-1-IN-17 TFA
Reactant of Route 3
PD-1-IN-17 TFA
Reactant of Route 4
PD-1-IN-17 TFA
Reactant of Route 5
PD-1-IN-17 TFA
Reactant of Route 6
PD-1-IN-17 TFA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.